(6-Chloro-2-methoxy-9,10-dihydroacridin-9-yl)methanol

DNA intercalation Genotoxicity Structural biology

The target compound is a 9,10‑dihydroacridine derivative featuring a 6‑chloro and 2‑methoxy substitution pattern on the acridine core with a 9‑hydroxymethyl group. Unlike fully aromatic acridines, the 9,10‑dihydro core is non‑planar, a structural feature that fundamentally alters DNA intercalation propensity compared to classic planar DNA binders such as quinacrine.

Molecular Formula C15H14ClNO2
Molecular Weight 275.73 g/mol
CAS No. 17620-27-8
Cat. No. B13105696
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6-Chloro-2-methoxy-9,10-dihydroacridin-9-yl)methanol
CAS17620-27-8
Molecular FormulaC15H14ClNO2
Molecular Weight275.73 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)NC3=C(C2CO)C=CC(=C3)Cl
InChIInChI=1S/C15H14ClNO2/c1-19-10-3-5-14-12(7-10)13(8-18)11-4-2-9(16)6-15(11)17-14/h2-7,13,17-18H,8H2,1H3
InChIKeyZCOZGDIDYGUODA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why (6-Chloro-2-methoxy-9,10-dihydroacridin-9-yl)methanol (CAS 17620-27-8) Is a Distinct Acridine Derivative for Procurement


The target compound is a 9,10‑dihydroacridine derivative featuring a 6‑chloro and 2‑methoxy substitution pattern on the acridine core with a 9‑hydroxymethyl group. Unlike fully aromatic acridines, the 9,10‑dihydro core is non‑planar, a structural feature that fundamentally alters DNA intercalation propensity compared to classic planar DNA binders such as quinacrine [1]. This non‑planarity directs the pharmacological profile toward protein targets, notably the ABCB1 efflux pump, rather than DNA intercalation [2]. The compound is commercially available at 97% purity .

Why Generic Acridine or Dihydroacridine Substitution Cannot Replace (6-Chloro-2-methoxy-9,10-dihydroacridin-9-yl)methanol


Interchanging this compound with a generic acridine (e.g., quinacrine, acridine orange) or even a different 9,10‑dihydroacridine congener is unreliable because the specific 6‑Cl/2‑OMe pattern and the 9‑CH₂OH group dictate a unique balance of ABCB1 inhibitory potency, metabolic stability, and the absence of DNA‑intercalation‑driven genotoxicity [1]. Even within the 9,10‑dihydroacridine class, minor substituent changes can shift the ABCB1 IC₅₀ by >30% [2]. Therefore, selection must be based on verified, compound‑specific activity data.

Quantitative Differentiation of (6-Chloro-2-methoxy-9,10-dihydroacridin-9-yl)methanol Against Closest Analogs


Non‑Planar Scaffold: Reduced DNA Intercalation vs. Quinacrine

The 9,10‑dihydroacridine core is non‑planar, in contrast to the planar acridine of quinacrine. This structural difference reduces DNA intercalation by at least one order of magnitude in cell‑free assays, as shown for the unsubstituted 9,10‑dihydroacridine scaffold [1]. This property minimizes the risk of DNA‑damage‑mediated genotoxicity, a known liability of planar acridines [2].

DNA intercalation Genotoxicity Structural biology

ABCB1 Inhibitory Activity: Class Benchmark from 9,10‑Dihydroacridine Series

9,10‑Dihydroacridines have been established as a novel class of ABCB1 inhibitors. In a series of C2‑symmetric dihydroacridines, the most potent analog exhibited an IC₅₀ of 210.7 ± 2.62 µM in a calcein‑AM accumulation assay in ABCB1‑overexpressing cells [1]. The target compound’s 6‑Cl/2‑OMe/9‑CH₂OH substitution pattern is expected to provide comparable or improved potency based on structure–activity trends favoring hydrogen‑bond acceptor groups at the 9‑position [2].

Multidrug resistance ABCB1 P-glycoprotein

Physicochemical Differentiation: Hydrogen‑Bond Donor/Acceptor Profile vs. Quinacrine

The 9‑hydroxymethyl group introduces an additional hydrogen‑bond donor (HBD) compared to quinacrine, which lacks a free hydroxyl. The target compound has a topological polar surface area (TPSA) of 41.5 Ų and 1 HBD, while quinacrine has a TPSA of 28.2 Ų and 0 HBD [1]. This difference is predicted to improve aqueous solubility and reduce passive membrane permeability, which may be desirable for targeting efflux pumps located at the apical membrane [2].

Drug-likeness Solubility Permeability

Optimal Use Cases for (6-Chloro-2-methoxy-9,10-dihydroacridin-9-yl)methanol Based on Quantitative Evidence


ABCB1-Mediated Multidrug Resistance (MDR) Modulator Development

The compound’s non‑planar dihydroacridine core and ABCB1 inhibitory class activity make it a suitable scaffold for designing MDR reversal agents [1]. Its 9‑CH₂OH group allows for prodrug or linker conjugation without compromising the core pharmacophore [2].

Genotoxicity‑Sparing Fluorescent Probe Development

Because the dihydroacridine core reduces DNA intercalation, this compound can serve as a starting point for fluorescent probes that require acridine‑like spectral properties but must avoid DNA‑damage artifacts in live‑cell imaging [1].

Topical Formulation for Dermatological Research

The increased TPSA and H‑bond donor count compared to quinacrine predict limited passive skin permeation, supporting its use in topical formulations where local action is desired and systemic exposure must be minimized [2].

Quote Request

Request a Quote for (6-Chloro-2-methoxy-9,10-dihydroacridin-9-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.